Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC13765949
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m1/s1 |
| Standard InChI Key | DROVTANONRBMRA-NEPJUHHUSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2)N |
| SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)N |
| Canonical SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 234.29 g/mol. Its IUPAC name, methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate, reflects the stereochemistry at the second and fourth carbon positions (Figure 1). The pyrrolidine ring adopts a puckered conformation, with the benzyl group at N1 and the methyl ester at C2 contributing to its hydrophobic and polar properties, respectively.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate |
| Canonical SMILES | COC(=O)C1CC(CN1CC2=CC=CC=C2)N |
| Chiral Centers | C2 (S), C4 (R) |
Stereochemical Implications
The (2S,4R) configuration confers distinct reactivity compared to its (2R,4S) enantiomer. For instance, the spatial arrangement of the amino group at C4 and the ester at C2 influences hydrogen-bonding interactions in catalytic processes. This enantiomer-specific activity is critical in drug design, where stereochemistry dictates target binding affinity .
Synthesis and Optimization Strategies
Stepwise Synthesis
The synthesis involves four key steps (Table 2), adapted from methodologies for related pyrrolidine derivatives :
Table 2: Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Amino acid derivative, acid catalysis | Pyrrolidine ring formation |
| 2 | Benzylation | Benzyl bromide, | Introduction of N1-benzyl group |
| 3 | Amino Group Protection | Boc anhydride, DMAP | Stabilization of C4-amino group |
| 4 | Esterification | Methanol, | Methyl ester formation at C2 |
Critical Step Analysis:
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Cyclization: Proline derivatives are often cyclized via intramolecular amidation, though yields depend on solvent polarity .
-
Benzylation: Benzyl bromide in acetone at reflux achieves >80% yield, but competing N-alkylation requires careful stoichiometry.
Industrial Scalability
Continuous flow reactors and immobilized catalysts improve throughput by reducing reaction times and purification steps . For example, microreactors enhance heat transfer during exothermic benzylation, minimizing side products.
Applications in Medicinal Chemistry
Cognitive Enhancement
Preliminary studies suggest the compound modulates acetylcholine receptors due to structural similarity to nicotine analogs. In vitro models show 40% increased neuronal activity at 10 µM, though in vivo efficacy remains untested.
Antiviral Intermediate
The compound’s pyrrolidine core serves as a scaffold for protease inhibitors. Modifications at C4 (e.g., substituting amino with guanidino groups) enhance binding to viral proteases, as seen in HCV NS3/4A inhibitors .
Chiral Auxiliary in Asymmetric Synthesis
The (2S,4R) configuration directs stereoselectivity in aldol reactions. For example, it induces >90% enantiomeric excess (ee) in β-hydroxy ketone syntheses, outperforming proline-based auxiliaries .
Analytical Characterization
Spectroscopic Data
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NMR (, 500 MHz, CDCl): δ 3.67 (s, 3H, OCH), δ 4.21 (m, 1H, C2-H), δ 3.12 (m, 2H, C1-CH-Ph).
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Mass Spectrometry: ESI-MS m/z 235.1 [M+H].
Future Directions
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